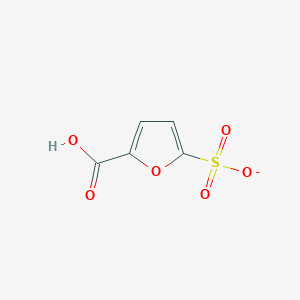

5-Carboxyfuran-2-sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

5-carboxyfuran-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O6S/c6-5(7)3-1-2-4(11-3)12(8,9)10/h1-2H,(H,6,7)(H,8,9,10)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXIBGIUGORTLA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3O6S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Carboxyfuran 2 Sulfonate

Direct Synthetic Routes to 5-Carboxyfuran-2-sulfonate

Direct synthetic routes to this compound involve the introduction of either the carboxyl or the sulfonate group onto a furan (B31954) ring that already possesses the other functional group. These methods are often favored for their atom economy and potentially shorter reaction sequences.

Oxidative Pathways from Furan-2-sulfonic Acid Precursors

A prominent direct route to this compound involves the oxidation of a corresponding formylfuran sulfonic acid. google.com Specifically, 5-formylfuran-2-sulfonic acid can be oxidized to yield the target carboxylic acid. google.com This transformation is typically accomplished using conventional oxidizing agents. google.com The presence of the sulfonic acid group, an electron-withdrawing substituent, enhances the reactivity of the furan ring, facilitating such chemical reactions.

The starting material, 5-formylfuran-2-sulfonic acid, is a known compound and can be prepared from furan through sulfonation followed by formylation. google.comcymitquimica.com The oxidation step is a critical transformation that directly furnishes the desired this compound.

Sulfonation Strategies for 5-Carboxyfuran Precursors

Alternatively, direct sulfonation of a 5-carboxyfuran precursor presents another viable pathway. Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org In this approach, a furan ring bearing a carboxyl group at the 2-position, such as 2-furoic acid, can be subjected to sulfonation. glpbio.com

The reaction typically employs a sulfonating agent like sulfur trioxide (SO₃), often in a complex with a base like pyridine (B92270) to control reactivity. The conditions for sulfonation, such as temperature and the choice of solvent, are crucial to achieving the desired regioselectivity and minimizing side reactions. ikm.org.my The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, and the existing carboxyl group will direct the incoming sulfonate group to the 5-position.

Indirect Synthetic Approaches and Multi-Step Transformations

Indirect routes to this compound involve the synthesis of intermediates that are subsequently converted to the final product. These multi-step transformations offer flexibility in terms of precursor selection and can be advantageous for overcoming challenges associated with direct functionalization.

Conversion from Formylfuran Sulfonic Acids

As mentioned in the direct oxidative pathway, the conversion of 5-formylfuran-2-sulfonic acid is a key method. google.com This precursor, often available as its sodium salt, is a stable and handleable intermediate. cymitquimica.com The aldehyde functional group in 5-formylfuran-2-sulfonic acid is readily oxidized to a carboxylic acid using various oxidizing agents. google.comcymitquimica.com This transformation is a reliable and well-documented method for accessing this compound. google.com

| Precursor | Reagent | Product | Yield | Reference |

| 5-Formylfuran-2-sulfonic acid sodium salt | Conventional oxidizing agents | 5-Carboxyfuran-2-sulfonic acid | Not specified | google.com |

Carboxamide-Based Intermediate Synthesis in Furan Sulfonate Systems

An indirect approach can involve the formation of a carboxamide intermediate from a furan sulfonic acid derivative. For instance, a carboxyfuran sulfonic acid can be converted to a chlorocarbonylfuran sulfonyl chloride by treatment with reagents like phosphorous oxychloride and phosphorous pentachloride. google.com This highly reactive intermediate can then be reacted with an amine to form a carboxamide. google.comnih.govmdpi.com Subsequent hydrolysis of the carboxamide group under appropriate conditions would yield the desired this compound. This method allows for the introduction of the carboxyl group functionality through a stable amide intermediate.

| Intermediate | Description | Reference |

| Chlorocarbonylfuran sulfonyl chlorides | Prepared from carboxyfuran sulfonic acids and can be converted to carboxamides. | google.com |

| Carboxamides | Formed by the reaction of acyl chlorides with amines; can be hydrolyzed to carboxylic acids. | google.comnih.govmdpi.com |

Strategic Incorporation of Sulfonic Acid Ester Moieties in Furan Frameworks

Another multi-step strategy involves the use of sulfonic acid esters. A furan derivative containing a carboxyl group or a precursor to it can be reacted with a sulfonating agent to introduce a sulfonic acid ester. For example, an alkoxycarbonylfuran can be treated with chlorosulfonic acid to form the corresponding sulfonic acid. google.com This can then be converted to a sulfonyl chloride and subsequently to a sulfonamide or other derivatives. google.com Hydrolysis of the ester group at a suitable stage in the synthesis would then reveal the carboxylic acid functionality. google.com This approach allows for the protection of the sulfonic acid group as an ester, which can be beneficial for compatibility with other reagents and reaction conditions during the synthesis. rsc.orgacs.orgorganic-chemistry.org

| Starting Material | Key Transformation | Intermediate/Product | Reference |

| Alkoxycarbonylfuran | Sulfonation | Alkoxycarbonylfuran sulfonic acid | google.com |

| Alkoxycarbonylfuran sulfonamide | Hydrolysis | Carboxyfuran sulfonamide | google.com |

Sustainable and Green Chemistry Approaches in Furan Sulfonate Synthesis

The synthesis of furan sulfonates, including this compound, is increasingly guided by the principles of green chemistry. This involves a strategic shift from traditional petrochemical feedstocks to renewable biomass. Polysaccharides like pentosans, found in lignocellulosic biomass, can be processed to yield furan derivatives such as furfural (B47365) and furoic acid, which serve as key precursors. researcher.lifeacs.org This bio-based approach not only reduces reliance on fossil fuels but also valorizes agricultural waste streams within a circular economy framework. acs.org

Modern synthetic routes emphasize procedural efficiency through one-pot reactions and multicomponent syntheses, which reduce reaction steps, minimize waste, and save energy. researchgate.netmdpi.com The adoption of eco-friendly reaction media, such as water, bio-derived solvents, and ionic liquids, further underscores the commitment to sustainability in the production of these valuable chemical compounds. researchgate.netfrontiersin.orgtandfonline.com

Catalytic Systems for Enhanced Yield and Stereoselectivity

The choice of catalyst is paramount in the synthesis of furan sulfonates, directly influencing reaction rates, product yields, and selectivity. Sustainable approaches favor catalysts that are highly efficient, reusable, and non-toxic. Research has moved beyond traditional sulfonating agents like chlorosulfonic acid and sulfur trioxide-pyridine complexes toward more advanced catalytic systems.

Heterogeneous solid acid catalysts represent a significant advancement. Zeolites, such as Al-SPP, have demonstrated high efficacy in the Friedel-Crafts acylation of furan, a crucial step in building the carbon skeleton for certain furan-based surfactants, achieving yields up to 90%. acs.org Inexpensive and abundant iron oxides have proven to be effective and recyclable catalysts for the cross-ketonization of 2-furoic acid and lauric acid, a key reaction in producing oleo-furan sulfonate precursors. rsc.org These solid catalysts are easily separated from the reaction mixture, simplifying product purification and allowing for catalyst reuse, which aligns with green chemistry principles.

Furthermore, bifunctional catalysts are being designed for more complex transformations. A sulfonated zirconium-carbon coordination catalyst (Zr-GC-SO3H-1.0), possessing both Lewis and Brønsted acid sites, has been developed for the one-pot conversion of 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-bis(alkoxymethyl)furans with yields exceeding 95%. rsc.org Brønsted acidic ionic liquids have also emerged as effective dual-purpose catalyst-solvents for the synthesis of various furan derivatives. mdpi.comresearchgate.net

Table 1: Catalytic Systems in Furan Derivative Synthesis

| Catalyst Type | Example(s) | Target Reaction | Key Advantages |

|---|---|---|---|

| Heterogeneous Solid Acids | Zeolites (Al-SPP, Sn-BEA), Iron Oxides (FeₓOᵧ) | Acylation, Cross-Ketonization | Reusable, easily separated, high yield, inexpensive. acs.orgrsc.org |

| Bifunctional Catalysts | Sulfonated Zirconium-Carbon (Zr-GC-SO₃H-1.0) | Reductive Etherification of HMF | High efficiency ( >95% yield), synergistic acid-base sites. rsc.org |

| Homogeneous Catalysts | Brønsted Acidic Ionic Liquids | Multicomponent Condensation | Acts as both solvent and catalyst, high yields, recyclable. mdpi.com |

| Traditional Reagents | SO₃-Pyridine Complex, Chlorosulfonic Acid | Sulfonation | Established methodology. |

Optimization of Reaction Conditions and Solvent Selection

Optimizing reaction parameters such as temperature, stoichiometry, and solvent is critical for maximizing the yield of the desired product while minimizing energy consumption and the formation of byproducts. For the direct sulfonation of furan, temperatures between 80–100°C are often employed to balance the reaction rate with selectivity. Stoichiometric control, such as using a slight excess (e.g., 1.2 equivalents) of the sulfonating agent, can enhance yield, while a 1:1 ratio helps to prevent polysulfonation.

Ionic liquids are another class of green solvents that can be tailored for specific reactions and often double as catalysts. frontiersin.orgresearchgate.net Other sustainable options include bio-derived inert solvents like n-dodecane, which is used in cross-ketonization reactions for its high boiling point and ability to dissolve nonpolar reactants and products. rsc.org

Table 2: Optimization of Reaction Conditions for Furan Sulfonate Precursors

| Parameter | Condition | Purpose | Source(s) |

|---|---|---|---|

| Temperature | 80–100°C | Balance reaction rate and selectivity for sulfonation. | |

| Stoichiometry | ~1:1.2 ratio (Furan:Sulfonating Agent) | Improve yield while controlling monofunctionalization. | |

| Solvent System | Biphasic (e.g., MIBK-Water) | Enhance yield by in-situ product extraction and preventing side reactions. | frontiersin.orgnih.gov |

| Solvent System | Ionic Liquids | Serve as recyclable, non-volatile reaction media and catalysts. | frontiersin.orgresearchgate.net |

| Solvent System | Dichloromethane, Ethylene Chloride | Stabilize intermediates in traditional sulfonation reactions. |

Advanced Techniques for Product Purification and Isolation

The purification and isolation of this compound and related aryl sulfonates present unique challenges due to their polarity and the presence of inorganic salt byproducts from the synthesis and neutralization steps. While conventional methods like chromatography and recrystallization are used, more advanced and scalable techniques have been developed. google.com

One effective method for purifying aryl sulfonates is an aqueous slurry wash. google.com This technique involves forming a slurry of the impure solid product in a minimal amount of water or a water-organic solvent mixture. By carefully controlling the volume of the liquid phase (e.g., 0.75 to 1.25 mL per gram of solid), impurities such as inorganic salts (e.g., NaCl) and structurally related organic byproducts can be selectively dissolved into the liquid phase, leaving behind a purified solid product after filtration and drying. google.com This method is efficient and avoids the large solvent volumes associated with full recrystallization.

Another targeted purification step involves the removal of residual sulfate (B86663) or carbonate salts. This can be accomplished by dissolving the solid mixture in a small amount of water and then adding a water-miscible organic solvent, such as acetone. google.com The significant change in solvent polarity causes the inorganic salts to precipitate, allowing for their removal by filtration while the desired furan sulfonate remains in the solution. google.com For complex mixtures or high-purity applications, advanced chromatographic techniques like flash chromatography and reverse-phase high-performance liquid chromatography (HPLC) are employed. nih.gov

Elucidation of Biological Activity and Molecular Mechanisms of 5 Carboxyfuran 2 Sulfonate and Its Derivatives

Structure-Activity Relationship (SAR) Studies of Furan (B31954) Sulfonate Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For furan derivatives, even minor changes to the substitution pattern can lead to significant shifts in their biological profiles. grafiati.com These studies are crucial for optimizing lead compounds into more potent and selective drug candidates.

The biological activity of furan sulfonate derivatives is highly dependent on the nature and position of substituents on the furan ring. Modifications can influence factors like binding affinity to targets, solubility, and metabolic stability.

Research into 2,4-disubstituted furan derivatives has demonstrated a clear correlation between the substituents and antibacterial efficacy. A study involving the synthesis of various analogues from furan-4-carboxylic acid ethyl ester revealed that specific substitutions led to potent activity against both Gram-negative and Gram-positive bacteria. researchgate.net For instance, derivatives 8D and 8F showed the greatest efficacy against Escherichia coli, while derivatives 8E and 8F were most effective against Proteus vulgaris, both with a Minimum Inhibitory Concentration (MIC) of 100 µg/ml. researchgate.net In contrast, derivatives 8A and 8L were more active against Gram-positive bacteria. researchgate.net This highlights how different substituents direct the antibacterial spectrum of the compounds.

Similarly, in the development of oleo-furan sulfonate (OFS) surfactants, which have applications beyond medicine, the length and branching of the alkyl chain attached to the furan core are tunable, allowing for the optimization of properties like detergency and hard water stability. umn.eduacs.org In the context of antifungal agents, modifying a substituent from a thiophene (B33073) group to an ethoxyphenyl group in a series of β-keto-enol furan derivatives decreased the IC50 value (indicating increased potency) from 17 µg/mL to 12.83 µg/mL. nih.gov However, replacing the thiophene with a furan group resulted in a loss of activity, increasing the IC50 to 34 µg/mL. nih.gov These findings underscore the profound impact of substituent choice on biological outcomes.

Table 1: Antibacterial Activity of Selected 2,4-Disubstituted Furan Derivatives researchgate.net

Rational drug design leverages SAR insights to create new molecules with improved therapeutic potential. This involves the deliberate synthesis of analogues to enhance efficacy, selectivity, and pharmacokinetic properties. ijabbr.com The furan scaffold is a valuable starting point for such endeavors. ijabbr.comresearchgate.net

The synthesis of furan-sulfonate analogues can be achieved through various chemical reactions. The sulfonation of a furan ring is a key step, often accomplished using a sulfur trioxide pyridine (B92270) complex. ijabbr.commdpi.com For instance, furan carboxamides can be sulfonated to produce carbamoyl-substituted furan sulfonic acids. mdpi.com This process allows for the creation of a library of compounds for screening. An example of rational design is the synthesis of furan-based derivatives intended to act as tubulin polymerization inhibitors for anticancer applications. acs.orgresearchgate.net By combining the furan nucleus with other pharmacologically active groups, researchers have developed compounds that induce cell cycle arrest and apoptosis in cancer cells. acs.org

Another example involves the creation of oleo-furan sulfonates (OFS), where renewable furans are combined with fatty acids. umn.eduacs.org The synthesis is highly tunable, allowing for variations in the alkyl chain to achieve desired surfactant properties, demonstrating a rational approach to designing molecules for specific industrial applications. umn.edu The synthesis of sulfonic acid analogs of biotin (B1667282) and oxybiotin, important for studying biological activity relationships, further illustrates the targeted chemical creation of specific furan-based molecules. colab.ws

Impact of Substituent Modifications on Biological Activity Profiles

Investigation of Potential Biological Targets and Associated Pathways

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action and therapeutic potential. Furan sulfonate derivatives have been investigated for their interactions with various biological molecules, including enzymes and receptors.

Enzymes are common targets for therapeutic agents. Furan sulfonate derivatives have shown significant activity as enzyme inhibitors.

A notable example is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. mdpi.com Substituted furan sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). mdpi.comnih.gov Molecular docking studies revealed that these inhibitors bind to the zinc ion in the active site of the enzyme. mdpi.com One novel Schiff base sulfonate derivative demonstrated significant inhibition of hCA I with an inhibition constant (Ki) of 116.90 nM. mdpi.com

Other furan derivatives have been explored as inhibitors of different enzymes. For example, certain diaryl furanone derivatives act as selective cyclooxygenase-2 (COX-2) inhibitors, with potency comparable to or greater than the established drug rofecoxib. ijabbr.com The COX-2 enzyme is a key player in inflammation. nih.gov Additionally, some anthrafuran dione (B5365651) analogues, which contain a furan ring, have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication, making them potential anticancer agents. ijabbr.com In the antimicrobial field, a furan derivative from Aspergillus fumigatus was found to target the respiratory enzyme Quinol-Fumarate Reductase. researchgate.net

Table 2: Inhibition of Human Carbonic Anhydrase I (hCA I) by Furan Sulfonamide Derivatives mdpi.com

Receptors are another major class of drug targets. The furan scaffold shows a strong affinity for a variety of receptors, making it a valuable component in the design of receptor modulators. ijabbr.com

Significant research has been conducted on furan-containing compounds as adenosine (B11128) receptor antagonists. The compound CGS 15943, which features a furan ring, is a nonselective antagonist for A1, A2A, and A3 adenosine receptors. acs.org By synthesizing a series of derivatives with modifications at the 5-amino group, researchers explored the structure-activity relationship for these receptors. An (R)-N⁵-α-methyl-(phenylacetyl) derivative emerged as the most potent at A3 receptors, with a Ki value of 0.36 nM. A bulky N⁵-diphenylacetyl derivative also showed high potency at the human A3 receptor with a Ki of 0.59 nM, suggesting the presence of a large hydrophobic region in the receptor's binding site. acs.org

In another study, furan-estradiol conjugates were synthesized and tested for their binding affinity to the estrogen receptor α (ERα). mdpi.com In vitro competitive binding assays, which measure how well a compound competes with a radiolabeled ligand for the receptor, showed that a conjugate with a two-carbon alkyl linker had the highest relative binding affinity (RBA), warranting further investigation as a potential selective estrogen-receptor modulator (SERM). mdpi.comCurrent time information in Bangalore, IN.

Table 3: Binding Affinity of Furan-Containing Triazoloquinazoline Derivatives at Human Adenosine Receptors acs.org

Furan derivatives have demonstrated significant antimicrobial properties, and research is ongoing to elucidate their mechanisms of action. ijabbr.com The activity is often attributed to the ability of the furan ring, enhanced by electron-withdrawing groups like sulfonate, to participate in various reactions within the microbial cell.

The antimicrobial action of furan derivatives can involve the selective inhibition of microbial growth and the modification of essential enzymes. nih.govresearchgate.net For example, some derivatives exhibit potent antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL. Studies on β-keto-enol furan and pyridine derivatives have identified β-tubulin as a potential target for their antifungal activity. nih.gov Molecular docking simulations suggest a strong binding interaction between the furan derivative and the β-tubulin protein, which is essential for fungal cell division.

More general antimicrobial mechanisms may also be at play. Some agents are known to disrupt the integrity of the microbial cell membrane, leading to the leakage of intracellular components. Others can trigger apoptosis (programmed cell death) by causing the release of cytochrome c from mitochondria, which increases levels of reactive oxygen species (ROS) and activates caspases. The specific mechanism for any given furan sulfonate derivative depends on its unique structure and the target organism.

Table 4: Minimum Inhibitory Concentration (MIC) of Furan Derivatives Against Various Pathogens ijabbr.comresearchgate.net

Investigation of Antioxidant Activity

The antioxidant potential of chemical compounds is a significant area of research due to the role of oxidative stress in various pathological conditions. The investigation into the antioxidant activity of 5-carboxyfuran-2-sulfonate and its derivatives often involves assessing their ability to scavenge free radicals. While specific studies on this compound are not extensively documented in publicly available literature, the antioxidant properties of various furan and sulfonate-containing derivatives have been explored, providing insights into the potential activity of this compound class.

The antioxidant activity of furan derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.nettandfonline.comscispace.comresearchgate.netnih.govresearchgate.netjmchemsci.com This method relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. The efficiency of a compound is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Research on various furan derivatives has demonstrated a range of antioxidant activities. For instance, certain 2-arylbenzo[b]furan derivatives have been identified as redox-active compounds capable of reducing DPPH radicals. tandfonline.com Similarly, studies on naphtho[2,1-b]furan (B1199300) derivatives have shown significant percentage inhibition of DPPH radicals, suggesting potent antioxidant effects. scispace.com The antioxidant capacity can be influenced by the nature and position of substituents on the furan ring. For example, 2-(p-hydroxy phenyl styryl)-furan exhibits good antioxidant properties, whereas furan derivatives with strong electron-withdrawing substituents like nitro or cyano groups show diminished or no antioxidant activity. researchgate.net This suggests that electron-donating groups can enhance the radical scavenging capacity of the furan system.

The following table presents a summary of DPPH radical scavenging activity for various furan derivatives, providing a comparative context for the potential antioxidant activity of this compound.

| Compound/Derivative Class | IC50 Value (µg/mL) | Reference |

| 2-Phenylquinoline-4-carboxylic acid derivative (Compound 25) | 3.57 | tandfonline.com |

| Ascorbic Acid (Reference) | 9.67 | tandfonline.com |

| 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester (Compound 3c) | 600 | nih.gov |

| 2-(p-hydroxy phenyl styryl)-furan (Compound 6) | ~40 µM | researchgate.net |

| Amine, chloro, cyano, methoxy, and nitro substituted styryl furans (Compounds 1-5, 7-8) | >150 µM | researchgate.net |

This table is for illustrative purposes, showing the antioxidant activity of various furan-containing compounds, not this compound itself.

The presence of a sulfonate group, in addition to the carboxylic acid on the furan ring of this compound, could modulate its antioxidant potential through its influence on the electronic properties and solubility of the molecule.

Molecular Interaction Dynamics and Binding Analyses

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets, typically proteins. Understanding these interactions at a molecular level is crucial for elucidating mechanisms of action and for the rational design of more potent and selective derivatives.

Ligand-Protein Interaction Analysis

Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a small molecule (ligand) to a protein. plos.orgresearchgate.netmdpi.comjournalskuwait.orgbiointerfaceresearch.comnih.gov This method is instrumental in identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Docking studies on other furan-containing molecules have revealed important binding features. For instance, molecular docking of novel 1,2,3-triazole-linked menadione-furan derivatives as P2X7 inhibitors has been performed to understand their binding at the receptor site. researchgate.net Similarly, docking studies of naphthoquinone sulfonamide derivatives with the P2X7 receptor indicated that the sulfonamide compounds bind in an allosteric pocket, forming hydrophobic interactions with key residues. mdpi.com

The following table illustrates typical interaction data obtained from molecular docking studies of furan derivatives with protein targets, which can serve as a model for what might be expected for this compound.

| Ligand | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Naphthoquinone sulfonamide derivative | P2X7 Receptor | Phe108, Val312, Met105, Phe88, Tyr295, Phe95, Phe293, Thr94 | Hydrophobic interactions | mdpi.com |

| Furan-based benzene-1,3-dicarboxylic acid derivative | MurC–MurF ligase | Not specified | Ligase inhibition | journalskuwait.org |

| Furanyl-pyrazolyl acetamide (B32628) derivative | HMGB1 (2LY4) | Not specified | Docking against neuroinflammatory target | nih.gov |

This table provides examples of protein interactions with furan and sulfonate-containing compounds to illustrate the types of analyses performed.

Conformational Analysis in Biomolecular Environments

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. acs.orgfigshare.comresearchgate.netresearchgate.net The conformation of a ligand when it binds to a protein is a critical determinant of its biological activity. In a biomolecular environment, a ligand may adopt a specific low-energy conformation to fit optimally into the binding site.

Studies on oligo(thienyl)furans have used dynamic NMR spectroscopy and ab initio calculations to perform conformational analysis, finding that torsional barriers can be relatively low. acs.orgfigshare.com For substituted furans, the preferred conformation is influenced by the electronic and steric properties of the substituents. For example, a conformational study of 2-[2'-(4′-substituted-phenylsulfinyl)-acetyl]-5-methylfurans was performed using IR carbonyl spectroscopy. researchgate.net

Molecular dynamics (MD) simulations provide a powerful tool to study the conformational dynamics of a ligand within a protein's binding site over time. plos.orgnih.govacs.orgnih.gov MD simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the stability of binding modes predicted by molecular docking. plos.orgnih.gov For instance, MD simulations have been used to study the stability of complexes between furan derivatives and their protein targets, showing that the ligands can remain stably in the binding site throughout the simulation. plos.orgnih.gov

While specific conformational analysis data for this compound in a biomolecular environment is not available, general principles suggest that the molecule would adopt a conformation that maximizes favorable interactions with its target protein. The planarity of the furan ring combined with the rotational flexibility of the substituent groups would allow it to explore various conformational states before settling into an optimal binding pose.

Environmental Behavior, Degradation, and Biotransformation of 5 Carboxyfuran 2 Sulfonate

Environmental Persistence and Mobility in Diverse Compartments

The persistence and movement of 5-Carboxyfuran-2-sulfonate in the environment are dictated by its physicochemical properties, which influence its partitioning between water, soil, and air.

The presence of both a carboxylate and a sulfonate group, both of which are highly polar and ionizable, suggests that this compound is highly soluble in water. Sulfonated compounds are known for their water solubility; for example, furan-based sulfonated surfactants have been developed as alternatives to traditional anionic surfactants. nih.gov The solubility of these furan-based surfactants can be temperature-dependent. nih.gov The furan-carboxylate structure itself is found in dissolved natural organic matter in river systems, indicating a capacity for aqueous transport. princeton.edu

Due to its expected high water solubility and low volatility, this compound is anticipated to be mobile in aquatic environments. Its transport will be governed primarily by water flow, with minimal partitioning to the atmosphere. This high mobility increases the potential for widespread distribution in surface and groundwaters following a contamination event.

The interaction of this compound with soil and sediment is complex. As an anion in typical environmental pH ranges, it would be subject to repulsion from negatively charged clay and organic matter surfaces, potentially leading to high mobility and leaching through the soil profile. This is supported by data for other aromatic sulfonates, such as sodium cumenesulphonate, which has a low logarithm of the organic carbon-water (B12546825) partition coefficient (log Koc), indicating high soil mobility.

Conversely, some sulfonated compounds, like linear alkylbenzene sulfonates (LAS), are known to adsorb to soil, particularly when applied via sewage sludge. researchgate.net Furan (B31954) derivatives can also be formed naturally in soils through abiotic processes and are subject to microbial interactions. researchgate.netnih.gov Research on furan-2-carboxylic acids has shown they can inhibit the motility of some environmental bacteria, suggesting that this compound could influence soil microbial communities. researchgate.net The ultimate fate in soil will depend on a balance between its mobility in pore water and its potential for adsorption to mineral surfaces or degradation by soil microorganisms.

Table 1: Predicted Environmental Properties and Behavior of this compound Based on Analogous Compounds

| Property | Predicted Behavior for this compound | Basis for Prediction (Analogous Compounds) | Reference |

|---|---|---|---|

| Water Solubility | High | Sulfonate and carboxylate groups confer high polarity and solubility (general chemistry). Furan-based sulfonated surfactants are water-soluble. | nih.gov |

| Soil/Sediment Mobility | High | Anionic nature leads to repulsion from negatively charged soil particles. Low log Koc values are typical for mobile aromatic sulfonates. | |

| Adsorption to Soil | Low to Moderate | While mobile, some adsorption is possible, as seen with linear alkylbenzene sulfonates (LAS) in sludge-amended soils. | researchgate.net |

| Volatility | Low | Ionic nature of the sulfonate and carboxylate groups results in very low vapor pressure. |

Aqueous Phase Dynamics and Transport

Abiotic Degradation Pathways

Abiotic degradation processes, such as photolysis and hydrolysis, are crucial in determining the environmental persistence of organic compounds.

The furan ring is susceptible to degradation by ultraviolet (UV) radiation. Studies on other furan-containing compounds, such as dioxins and furans, show they can be degraded in the atmosphere and in solution through photolysis. tpsgc-pwgsc.gc.camdpi.com The process often involves the generation of reactive oxygen species. The photodegradation of other sulfonated compounds, such as the herbicide flucetosulfuron, is significantly enhanced in the presence of a photocatalyst like titanium dioxide (TiO₂) under UV irradiation. nih.gov Even highly persistent perfluorinated sulfonates (PFOS) have been shown to undergo slow photodegradation under UV light. nih.gov

Therefore, it is likely that this compound undergoes photolytic degradation, particularly in sunlit surface waters. The degradation rate would be expected to increase in the presence of natural photosensitizers (like humic acids) or photocatalytic mineral surfaces. nih.gov The primary mechanism would likely involve radical attack on the electron-rich furan ring.

The hydrolytic stability of this compound is influenced by its two key functional groups. The carbon-sulfur bond in aromatic sulfonates is generally stable to hydrolysis under neutral environmental conditions. However, the furan ring itself can be susceptible to cleavage under acidic conditions. fayoum.edu.eg For the analogue furan-2-sulfonic acid, acidic hydrolysis results in the cleavage of the sulfonate group to form sulfate (B86663) and furan-2-ol. This suggests that at low pH, this compound could be hydrolytically unstable, with the furan ring being a potential point of weakness. Some complex furan-based surfactants have also been noted for their instability upon sulfonation, leading to degradation of the final product. nih.gov Under typical environmental pH conditions (pH 5-9), the compound is expected to be moderately to highly stable with respect to hydrolysis.

Table 2: Abiotic Degradation Potential of this compound

| Degradation Pathway | Predicted Susceptibility | Influencing Factors | Anticipated Products | Reference |

|---|---|---|---|---|

| Photolysis | Likely | Sunlight intensity, presence of photocatalysts (e.g., TiO₂), photosensitizers (humic acids). | Ring-opened byproducts (e.g., maleic acid derivatives). | tpsgc-pwgsc.gc.canih.gov |

| Hydrolysis | Condition-Dependent | pH (instability likely increases under strong acidic conditions). | Furan-2-ol-5-carboxylic acid, sulfate. | fayoum.edu.eg |

Photolytic Degradation Mechanisms

Biotic Degradation and Biotransformation Processes

Microbial activity is a primary driver for the degradation of many organic compounds in the environment. The biodegradation of furan derivatives is well-documented, particularly for compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netmdpi.com Numerous microorganisms, especially Gram-negative aerobic bacteria such as Pseudomonas and Cupriavidus species, are known to metabolize these compounds. researchgate.netnih.gov

The established degradation pathway for HMF, a close structural relative, proceeds through oxidation to form 2,5-furandicarboxylic acid (FDCA). pnas.org This FDCA is then decarboxylated to 2-furoic acid, which subsequently enters a degradation pathway involving ring cleavage and metabolism to central intermediates like 2-oxoglutarate. researchgate.netpnas.org

Given that this compound already possesses the furan-carboxylate structure, its biodegradation would likely follow the latter parts of this known pathway. The key uncertainty is the fate of the sulfonate group. In the degradation of other sulfonated aromatic compounds, specialized bacteria are often capable of cleaving the carbon-sulfur bond, a process known as desulfonation, to utilize the sulfur for growth. This desulfonation can be an initial step in the degradation cascade.

Therefore, two primary biotic degradation pathways are plausible for this compound:

Initial desulfonation by a specific bacterium, yielding 5-carboxy-furan-2-ol or a related intermediate, which is then degraded via ring-opening pathways.

Degradation initiated at the furan ring by one group of microorganisms, releasing sulfite (B76179), which can then be utilized by other organisms.

Consortia of different microbial species are often involved in the complete mineralization of complex molecules in the environment. oup.com

Table 3: Key Microbial Genera and Pathways in the Degradation of Furan Derivatives

| Microorganism (Genus) | Furan Substrate | Key Metabolic Step/Pathway | Reference |

|---|---|---|---|

| Cupriavidus | HMF, Furfural | Oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), followed by decarboxylation to 2-furoic acid and subsequent ring cleavage. | researchgate.netpnas.org |

| Pseudomonas | Furfural, 2-Furoic Acid | Aerobic degradation pathway involving conversion of furfural to 2-furoic acid and then to 2-oxoglutarate. | nih.govasm.org |

| Various Bacteria | Aromatic Sulfonates | Desulfonation (cleavage of C-S bond) to utilize sulfur. |

Microbial Degradation Pathways and Metabolite Identification

The microbial breakdown of this compound is hypothesized to proceed through pathways similar to those established for other furan derivatives, such as 5-hydroxymethylfurfural (HMF) and furfural. A key organism in furan degradation is Cupriavidus basilensis HMF14, which metabolizes HMF and furfural through a series of oxidative steps. pnas.orgresearchgate.netnih.gov The degradation pathways for HMF and furfural converge at 2-furoic acid, which is then further metabolized. nih.gov

Given its structure, two primary initial degradation steps for this compound are plausible: desulfonation or decarboxylation.

Desulfonation: The microbial cleavage of a sulfonate group from an aromatic ring is a known biological process, often catalyzed by monooxygenase or dioxygenase enzymes. d-nb.infonih.govoup.com This mechanism involves the addition of oxygen to the carbon atom attached to the sulfonate group, which destabilizes the C-S bond and leads to the release of sulfite (SO₃²⁻). d-nb.infonih.gov For this compound, this would likely yield 5-carboxy-2-hydroxyfuran .

Decarboxylation: Alternatively, the carboxyl group could be removed first. The degradation of 2,5-furandicarboxylic acid (FDCA) to 2-furoic acid by C. basilensis HMF14 proceeds via decarboxylation, indicating that microbes possess the enzymatic machinery for this reaction on a furan ring. pnas.orgnih.gov This would convert this compound into furan-2-sulfonate .

Following these initial steps, the resulting intermediates would likely enter a central furan degradation pathway. For instance, if 2-furoic acid is formed (following desulfonation and other modifications), it is typically activated to 2-furoyl-CoA. pnas.orgoup.com The furan ring is then cleaved by a hydrolase, and subsequent metabolic steps lead to central metabolites like 2-oxoglutarate, which can enter the TCA cycle. nih.govgenome.jp

The table below outlines the postulated initial metabolites based on known microbial transformations of similar compounds.

| Initial Compound | Postulated Transformation | Key Metabolite(s) | Relevant Microbial Process |

| This compound | Desulfonation | 5-carboxy-2-hydroxyfuran, Sulfite | Dioxygenase-mediated C-S bond cleavage |

| This compound | Decarboxylation | Furan-2-sulfonate | Decarboxylase activity on furan ring |

| 5-hydroxymethylfurfural (HMF) | Oxidation & Decarboxylation | 2,5-furandicarboxylic acid (FDCA), 2-Furoic acid | Furan degradation pathway in C. basilensis |

Enzymatic Biotransformation Mechanisms and Kinetics

The biotransformation of this compound is dependent on specific enzymes capable of acting on its functional groups. While enzymes specific to this compound have not been characterized, the mechanisms can be inferred from enzymes that degrade aromatic sulfonates and furans.

Mechanisms: The key enzymatic step of desulfonation in aerobic bacteria is often catalyzed by multicomponent oxygenase systems. nih.govoup.com For instance, alkanesulfonate monooxygenase (SsuD) is a well-studied enzyme that, coupled with an FMN reductase (SsuE), cleaves C-S bonds in a wide range of organosulfonates. sci-hub.ru The mechanism involves the reaction of a reduced flavin with molecular oxygen to form a C4a-(hydro)peroxyflavin intermediate, which then attacks the sulfonated carbon, leading to the formation of an aldehyde (or ketone) and the release of sulfite. sci-hub.ru A similar dioxygenase-mediated mechanism is proposed for aromatic sulfonates, yielding a catechol-like product and sulfite. uni-konstanz.de

Decarboxylation of furan carboxylic acids is also a known enzymatic process. In C. basilensis HMF14, the conversion of FDCA to 2-furoic acid is catalyzed by a decarboxylase. researchgate.nettandfonline.com Aldehyde dehydrogenases are also crucial in furan pathways, responsible for oxidizing aldehyde groups to carboxylic acids, a necessary step in the complete mineralization of compounds like HMF. jmb.or.kr

Kinetics: The kinetics of enzymatic degradation are influenced by factors such as substrate concentration, temperature, and pH. Kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) define the efficiency of an enzyme. Although specific data for this compound is unavailable, studies on analogous enzymes provide insight. For example, the degradation of sulfonated azo dyes by azoreductase and other aromatic compounds by various enzymes demonstrates that these reactions can be highly efficient. researchgate.net

The following table presents representative kinetic data for enzymes involved in the degradation of related compounds, illustrating the potential range of enzymatic efficiency.

| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ or kcat | Source Organism |

| Aldehyde Dehydrogenase (AldH) | 5-formyl-2-furoic acid (FFA) | 260 ± 20 | 1.8 ± 0.1 (s⁻¹) | Raoultella ornithinolytica |

| Azoreductase | Methyl Orange | 17.18 | 0.08 (min⁻¹) | Klebsiella pneumoniae |

| Benzenesulfonate Dioxygenase | Benzenesulfonate | - | 0.04 (U/mg protein) | Alcaligenes sp. O-1 |

Role of Microorganisms in Environmental Remediation Strategies

Microorganisms capable of degrading recalcitrant compounds like sulfonated aromatics are vital for environmental remediation. d-nb.infoscispace.com The presence of a sulfonate group often increases a compound's resistance to breakdown. scispace.com Bacteria from genera such as Pseudomonas, Cupriavidus, Alcaligenes, Clostridium, and Desulfovibrio have been identified as key players in the degradation of furans and sulfonated aromatics. uni-konstanz.denih.govnih.govnih.gov

Two primary bioremediation strategies could be applied for sites contaminated with this compound:

Biostimulation: This approach involves stimulating the growth and activity of indigenous microbial populations already present in the contaminated environment. This can be achieved by adding nutrients (like nitrogen and phosphorus) and electron acceptors (like oxygen) to create favorable conditions for biodegradation.

Bioaugmentation: This strategy involves introducing specific, pre-selected microorganisms or microbial consortia with proven degradative capabilities for the target pollutant into the contaminated site. For instance, strains like Cupriavidus basilensis HMF14 or Pseudomonas putida, known for their robust furan metabolism, could be used. nih.govmdpi.com The success of bioaugmentation depends on the ability of the introduced microbes to survive and compete with the native microflora.

The ability of some Pseudomonas strains to exhibit chemotaxis—actively moving towards furan compounds—is a significant advantage for bioremediation, as it allows the bacteria to locate their target substrate more effectively in a complex environment. nih.govnih.govasm.org

Assessment of Bioaccumulation Potential in Non-Human Organisms

Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes (water, food, sediment). It is a critical factor in assessing environmental risk. The potential for a chemical to bioaccumulate is often related to its hydrophobicity, which is measured by the octanol-water partition coefficient (Kₒₗ). sfu.cainsilico.eu

For this compound, the presence of two highly polar, ionizable functional groups—a carboxylate and a sulfonate—makes the molecule highly water-soluble (hydrophilic). nih.govresearchgate.net Highly water-soluble substances generally have low Kₒₗ values and, consequently, a low tendency to partition into the fatty tissues of organisms. nih.govrivm.nl Therefore, this compound is expected to have a low bioaccumulation potential.

The Bioconcentration Factor (BCF), which measures uptake from water alone, is a key metric. wikipedia.org Studies on other sulfonated compounds support the prediction of low bioaccumulation. For example, the BCF for 6:2 fluorotelomer sulfonate (6:2 FTSA) in fish is less than 40. bohrium.com Similarly, other short-chain perfluoroalkyl sulfonates (PFAS) tend to have lower BCFs than their long-chain, more hydrophobic counterparts. nih.govmdpi.com While some sulfonated compounds can be detected in organisms, their accumulation is generally less significant than that of non-polar, lipophilic chemicals. researchgate.netacs.org

The table below summarizes the bioaccumulation potential of several sulfonated organic compounds in aquatic organisms, providing a comparative context.

| Compound | Organism | Bioaccumulation Metric | Value | Indication |

| 6:2 Fluorotelomer Sulfonate (6:2 FTSA) | Fish | BCF | < 40 L/kg | Low Potential |

| Perfluorobutane Sulfonate (PFBS) | Tadpoles (Rana pipiens) | BCF | < 1.0 L/kg | Low Potential |

| Perfluorooctane Sulfonate (PFOS) | Tadpoles (Rana pipiens) | BCF | 19.6 - 119.3 L/kg | Moderate Potential |

| 2-Naphthalene Sulfonate | Fish (Channa punctatus) | Bioaccumulation | Detected in liver and kidney | Accumulates, but rapidly cleared |

Advanced Analytical Methodologies for Characterizing 5 Carboxyfuran 2 Sulfonate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 5-Carboxyfuran-2-sulfonate from complex sample mixtures, enabling its accurate quantification. The selection of the appropriate chromatographic technique is contingent on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar compounds like this compound. rsc.org Method development focuses on achieving robust separation from matrix interferences and other related compounds. Given the compound's dual ionic nature, several HPLC modes can be employed.

Reversed-phase HPLC (RP-HPLC) using a C18 column is a common starting point. nih.gov However, due to the high polarity of this compound, retention on a standard C18 column might be insufficient. To overcome this, ion-pair chromatography is often utilized. An ion-pair reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium), is added to the mobile phase to form a neutral, hydrophobic ion-pair with the negatively charged sulfonate and carboxylate groups, thereby increasing retention on the reversed-phase column. tcichemicals.com

Alternatively, ion-exchange chromatography, specifically anion-exchange, can provide excellent retention and selectivity for anionic species. Another advanced approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for highly polar analytes. A novel technique known as Bi-modal Ion-exchange and STealth (BIST™) mode has also been developed for separating sulfonic acids on cation-exchange columns, using a multi-charged positive buffer to bridge the negatively charged analyte to the negatively charged column surface. sielc.com

Optimization of the HPLC method involves adjusting several parameters to achieve the desired resolution and peak shape. researchgate.net These include the mobile phase composition (typically a gradient of acetonitrile (B52724) and an aqueous buffer), the pH of the mobile phase (which affects the ionization state of the carboxylic acid group), column temperature, and flow rate. rsc.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Chromatographic Mode | Ion-Pair RP-HPLC or Anion-Exchange | Enhances retention and selectivity for a highly polar, anionic analyte. |

| Stationary Phase (Column) | C18 (5 µm, 150 x 4.6 mm) or a strong anion-exchange (SAX) column | C18 is versatile for reversed-phase researchgate.net, while SAX is specific for anions. |

| Mobile Phase | A: Water with 5 mM Tetrabutylammonium phosphate, pH 6.5 B: Acetonitrile | Ion-pair reagent for retention on C18; acetonitrile as the organic modifier. |

| Elution Mode | Gradient | Allows for elution of a wide range of analytes and effective column cleaning. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV at ~280 nm | The conjugated furan (B31954) ring system is expected to have strong UV absorbance. researchgate.net |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC is not feasible due to its high polarity, ionic character, and negligible vapor pressure. nih.gov Therefore, chemical derivatization is a mandatory step to convert the analyte into a volatile and thermally stable derivative suitable for GC analysis. alwsci.com

The derivatization process targets the active hydrogen atoms in the carboxylic acid and sulfonic acid groups. gcms.cz A two-step derivatization might be necessary:

Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst.

Sulfonate Derivatization: The sulfonate group is more challenging. It can be converted into a sulfonyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), which can then be analyzed. nih.gov Alternatively, silylation reagents can react with both functional groups to form trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) derivatives, which are generally volatile and suitable for GC-MS analysis. greyhoundchrom.comrestek.com

The choice of derivatization reagent is critical and depends on reaction efficiency, derivative stability, and potential for interference in detection. researchgate.net

Table 2: Potential Derivatization Reagents for GC Analysis of Polar Analytes

| Reagent Class | Specific Reagent | Target Functional Group(s) |

|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -COOH, -SO₃H (hydroxyls, amines) |

| Silylation | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | -COOH, -SO₃H (forms stable TBDMS derivatives) |

| Alkylation (Esterification) | Pentafluorobenzyl Bromide (PFBBr) | -COOH (creates derivative for sensitive ECD detection) gcms.cz |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Amines, Alcohols (less common for acids) gcms.cz |

Following chromatographic separation, a sensitive and selective detector is required for quantification.

UV-Vis Detection: This is the most common detector used with HPLC. It relies on the principle that molecules with chromophores (light-absorbing groups) absorb light at specific wavelengths. dergipark.org.tr The this compound molecule contains a furan ring conjugated with a carboxyl group, which acts as a chromophore. libretexts.org This structure is expected to produce a distinct absorption maximum in the UV range, likely between 250 and 280 nm, allowing for straightforward detection. researchgate.netupi.eduresearchgate.net

Fluorescence Detection: Fluorescence detectors offer higher sensitivity and selectivity compared to UV-Vis detectors. mdpi.com An analyte must be fluorescent (a fluorophore) to be detected. While the native this compound is not expected to be significantly fluorescent, derivatization with a fluorescent tag can be employed. Alternatively, a fluorescent ion-pair reagent can be used in RP-HPLC, allowing for indirect detection of the analyte. tcichemicals.comfrontiersin.org This "turn-on" or "turn-off" fluorescence mechanism upon binding can be highly sensitive. sciengine.comrsc.org

Electrochemical Detection (ED): ED is a highly sensitive technique that measures the current resulting from the oxidation or reduction of an analyte at an electrode surface. While compounds with easily oxidizable or reducible groups (like phenols or aromatic amines) are ideal candidates, the functional groups in this compound are not typically considered highly electroactive under standard conditions. However, ED could potentially be applied under specific potential and pH conditions, although it is a less common choice for this class of compound compared to UV or MS detection. mdpi.comfrontiersin.orgrsc.org

Gas Chromatography (GC) Applications for Volatile Derivatives

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information, structural details, and unparalleled sensitivity for trace-level detection. rsc.org It is most powerfully employed when coupled with a liquid chromatograph (LC-MS).

For analyzing this compound in complex biological or environmental matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique offers exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway of the target analyte.

The process involves:

Ionization: After eluting from the LC column, the analyte is ionized, typically using electrospray ionization (ESI), which is well-suited for polar, ionic molecules. Given the acidic nature of the compound, ESI in negative ion mode would be used, detecting the deprotonated molecule [M-H]⁻ or [M-2H]²⁻.

First Mass Analysis (MS1): The first mass analyzer (a quadrupole) is set to select only the ion with the mass-to-charge ratio (m/z) of the parent analyte (the precursor ion).

Fragmentation: The selected precursor ion is passed into a collision cell, where it is fragmented by collision with an inert gas (e.g., argon).

Second Mass Analysis (MS2): The resulting fragment ions (product ions) are analyzed by a second mass analyzer, and one or more specific product ions are monitored.

This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it is unlikely that an interfering compound will have both the same precursor ion mass and produce the same product ion mass. mdpi.com The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and ensuring accurate quantification. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for polar, acidic compounds. |

| Precursor Ion [M-H]⁻ | m/z 221.0 | Selects the deprotonated molecular ion of the analyte. |

| Product Ions (MRM) | e.g., m/z 177.0 (Loss of CO₂) or m/z 141.0 (Loss of SO₃) | Specific fragments used for quantification and confirmation. |

| Collision Energy | Optimized (e.g., 15-25 eV) | Controls the degree of fragmentation to maximize product ion signal. |

| Internal Standard | ¹³C- or ³⁴S-labeled this compound | Corrects for variability in sample prep, chromatography, and ionization. nih.gov |

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.comhilarispublisher.com This capability is invaluable for several reasons:

Unambiguous Formula Determination: The precise mass measurement allows for the calculation of a unique elemental formula, which provides very high confidence in the identification of this compound, especially when no authentic standard is available. thermofisher.com It can effectively distinguish the analyte from other isobaric interferences (compounds with the same nominal mass but different elemental formulas). ub.edu

Metabolite Identification: In drug metabolism or environmental fate studies, HRMS is a powerful tool for identifying unknown metabolites. chromatographyonline.com Metabolites are typically formed through predictable biochemical reactions (biotransformations). By searching the HRMS data for ions whose exact mass corresponds to the parent drug plus or minus the mass of these common transformations, potential metabolites can be flagged for further investigation. ijpras.com

Table 4: Common Biotransformations and Corresponding Mass Shifts for HRMS Analysis

| Biotransformation | Reaction | Exact Mass Shift (Da) |

|---|---|---|

| Hydroxylation | Addition of an Oxygen atom | +15.9949 |

| Reduction | Addition of two Hydrogen atoms | +2.0156 |

| Decarboxylation | Loss of Carbon Dioxide | -43.9898 |

| Glucuronidation | Addition of Glucuronic acid | +176.0321 |

| Sulfation | Addition of a Sulfo group (SO₃) | +79.9568 |

| Methylation | Addition of a Methyl group | +14.0157 |

Table adapted from general metabolite identification principles. chromatographyonline.com

Compound Reference Table

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Matrices

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By interacting with electromagnetic radiation, molecules like this compound provide a unique spectral "fingerprint."

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atomic-level picture of a molecule's structure. msu.edu It relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C, which are of particular interest to organic chemists. msu.edu

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. libretexts.org Protons attached to sp²-hybridized carbons, like those in the furan ring of this compound, are expected to resonate at lower fields compared to protons on sp³-hybridized carbons. libretexts.org The presence of electron-withdrawing groups, such as the carboxyl and sulfonate groups, would further deshield the furan protons, shifting their signals downfield. libretexts.org For instance, the protons on the furan ring in similar structures, like 2,5-furandicarboxylic acid (FDCA), show distinct signals that can be used for structural confirmation. researchgate.net

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org Although inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it offers a wider range of chemical shifts (up to 200 ppm), which often results in a simpler spectrum with less signal overlap. libretexts.orgwikipedia.org The carbon atoms in this compound would exhibit distinct chemical shifts based on their hybridization and proximity to electronegative oxygen and sulfur atoms. libretexts.org Carbonyl carbons, for example, typically appear far downfield (170-220 ppm). libretexts.org The carbon atoms of the furan ring would also have characteristic shifts, influenced by the attached functional groups. libretexts.org

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift ranges for similar functional groups.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H3 | 7.2 - 7.5 | - |

| H4 | 6.8 - 7.1 | - |

| COOH | 10.0 - 13.0 | - |

| C2 | - | 145 - 155 |

| C3 | - | 115 - 125 |

| C4 | - | 110 - 120 |

| C5 | - | 150 - 160 |

| COOH | - | 165 - 175 |

This table is for illustrative purposes and actual values may vary.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. bellevuecollege.edu It works by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. bellevuecollege.edumsu.edu Each type of bond and functional group has a characteristic absorption frequency. wiley.com

For this compound, the IR spectrum would be expected to show several key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid. msu.edu

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1725 cm⁻¹ indicates the presence of the carbonyl group. msu.edulibretexts.org

S=O Stretch (Sulfonate): Strong absorptions in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group.

C-O Stretch: Absorptions corresponding to the C-O stretching of the furan ring and the carboxylic acid would be expected in the 1000-1300 cm⁻¹ region. msu.edu

Aromatic C=C Stretch: The furan ring, being an aromatic system, would exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ range. mvpsvktcollege.ac.indavuniversity.org

C-H Stretch (Aromatic): Absorptions for the C-H stretching of the furan ring would typically appear above 3000 cm⁻¹. mvpsvktcollege.ac.in

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Sulfonate | S=O Asymmetric Stretch | 1350 - 1400 |

| Sulfonate | S=O Symmetric Stretch | 1150 - 1200 |

| Furan Ring | C=C Stretch | 1450 - 1600 |

| Furan Ring | C-H Stretch | > 3000 |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. ijprajournal.comlibretexts.org This technique is particularly useful for studying compounds with conjugated systems, such as the furan ring in this compound. pearson.com The absorption of UV-Vis light excites electrons from lower energy molecular orbitals to higher energy anti-bonding orbitals. ijprajournal.com

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated furan system. The presence of the carboxyl and sulfonate groups, which can act as auxochromes, may influence the wavelength of maximum absorption (λmax). The position and intensity of these absorption bands provide insights into the electronic structure of the molecule. pearson.com For example, similar aromatic and heterocyclic compounds exhibit characteristic UV absorption maxima. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Method Validation and Quality Control in Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a critical component of quality control in research, ensuring that the data generated are reliable, accurate, and reproducible. researchgate.net

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. loesungsfabrik.de Selectivity refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. echemi.comresearchgate.net While the terms are often used interchangeably, selectivity is generally preferred in analytical chemistry. loesungsfabrik.de

For this compound, assessing the specificity and selectivity of an analytical method, such as High-Performance Liquid Chromatography (HPLC), would involve demonstrating that the peak corresponding to the analyte is well-resolved from any potential impurities or degradation products. chromatographytoday.com This can be achieved by analyzing spiked samples containing known impurities or by subjecting the sample to stress conditions (e.g., heat, acid, base) to generate degradation products and then showing that the method can still accurately quantify the intact this compound. loesungsfabrik.deechemi.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics of an analytical method. d-nb.info

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from the background noise but not necessarily quantified with acceptable precision and accuracy. nih.gov It is often estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). sepscience.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov The LOQ is a critical parameter for quantitative assays, especially for the analysis of impurities. demarcheiso17025.com It is commonly determined as the concentration that gives a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10σ/S). sepscience.com

The determination of LOD and LOQ for this compound would require a series of experiments using blank samples and samples with low concentrations of the analyte. researchgate.neteuropa.eu These values are crucial for defining the range of applicability of the analytical method. europa.eu

The following table illustrates hypothetical LOD and LOQ values for an analytical method for this compound.

| Parameter | Method of Determination | Hypothetical Value |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 µg/mL |

These values are for illustrative purposes and would need to be experimentally determined for a specific analytical method.

Evaluation of Precision and Accuracy

The validation of an analytical method is crucial to ensure that the results generated are reliable, reproducible, and fit for the intended purpose. For the quantification of this compound, the precision and accuracy of the chosen methodology must be rigorously evaluated. While specific research findings detailing the validation of an analytical method for this compound are not publicly available in reviewed literature, the assessment would follow internationally recognized guidelines, such as those provided by the International Council for Harmonisation (ICH). ich.org The objective is to demonstrate the closeness of agreement between a series of measurements (precision) and the closeness of the mean test results to the true value (accuracy). ich.orgwisdomlib.org

Precision

The precision of an analytical procedure expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ich.org It is typically considered at two levels: repeatability and intermediate precision. ich.orgchromatographyonline.com

Repeatability (Intra-assay Precision)

Repeatability evaluates precision over a short interval of time under the same operating conditions (e.g., same analyst, same equipment). ich.org This is typically assessed by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three different concentrations). ich.orgchromatographyonline.com The results are often expressed as the Relative Standard Deviation (RSD). For the analysis of a substance like this compound, a low RSD, generally less than 2%, is considered acceptable. demarcheiso17025.com

Illustrative Example: The following table shows a hypothetical repeatability study for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) method.

Table 1: Illustrative Example of Repeatability Data for this compound Analysis

| Replicate | Measured Concentration (µg/mL) |

|---|---|

| 1 | 100.2 |

| 2 | 99.8 |

| 3 | 100.5 |

| 4 | 99.5 |

| 5 | 100.1 |

| 6 | 100.3 |

| Mean | 100.07 |

| Standard Deviation (SD) | 0.39 |

| Relative Standard Deviation (RSD) | 0.39% |

Intermediate Precision

Intermediate precision expresses the variation within the same laboratory, but considers random events such as different days, different analysts, or different equipment. ich.orgchromatographyonline.com This assesses the method's capacity to remain unaffected by such variations and provides an indication of its reliability in routine use. The study design is similar to repeatability, but the variables are deliberately changed. chromatographyonline.com The acceptance criteria for RSD for intermediate precision are generally also expected to be within 2%. metrology-journal.org

Illustrative Example: The table below presents a hypothetical intermediate precision study, comparing results from two different analysts on two different days.

Table 2: Illustrative Example of Intermediate Precision Data for this compound Analysis

| Parameter | Analyst 1 / Day 1 (Mean of 6 replicates) | Analyst 2 / Day 2 (Mean of 6 replicates) |

|---|---|---|

| Mean Concentration (µg/mL) | 100.15 | 99.85 |

| Standard Deviation (SD) | 0.45 | 0.51 |

| Relative Standard Deviation (RSD) | 0.45% | 0.51% |

| Overall Mean | \multicolumn{2}{c | }{100.00} |

| Overall SD | \multicolumn{2}{c | }{0.48} |

| Overall RSD | \multicolumn{2}{c | }{0.48%} |

Accuracy (Trueness)

The accuracy of an analytical method is the closeness of the test results obtained by that method to the true or accepted reference value. ich.orgwisdomlib.org Accuracy is commonly determined using recovery studies, where a known amount of the analyte is added to a sample matrix (spiking). wisdomlib.orgchromatographyonline.com The method is then used to analyze the spiked sample, and the result is compared to the known "true" value. wisdomlib.org According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations, three replicates each). ich.org For an assay of a drug substance, the recovery is typically expected to be within 98.0% to 102.0%. wisdomlib.orgajpaonline.com

Illustrative Example: The following table depicts a hypothetical recovery study for this compound spiked into a sample matrix at three concentration levels.

Table 3: Illustrative Example of Accuracy (Recovery) Data for this compound | Concentration Level | Amount Added (µg/mL) | Amount Found (Mean, n=3) (µg/mL) | % Recovery | |---|---|---|---| | Low (80%) | 80.0 | 79.4 | 99.25% | | Medium (100%) | 100.0 | 100.5 | 100.50% | | High (120%) | 120.0 | 120.6 | 100.50% | | Average % Recovery | \multicolumn{3}{c|}{100.08% } |

The successful evaluation of these parameters is fundamental to establishing a validated analytical method that can confidently be used for the routine quantification of this compound in quality control or research settings.

Computational and Theoretical Investigations of 5 Carboxyfuran 2 Sulfonate

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic nature of molecules. smu.edumdpi.com These calculations can predict a molecule's geometry, stability, and electronic properties, which govern its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of atoms and molecules. jmchemsci.come3s-conferences.org It is particularly effective for predicting the ground-state properties of molecules by focusing on the electron density. jmchemsci.com For 5-Carboxyfuran-2-sulfonate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, could be employed to determine a variety of molecular properties. jmchemsci.commdpi.com

These properties include the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial, as their difference (the HOMO-LUMO gap) indicates the molecule's chemical reactivity and kinetic stability. jmchemsci.com A smaller gap suggests higher reactivity. Other calculated parameters like ionization potential, electron affinity, and electrostatic potential maps can further illuminate regions of the molecule susceptible to electrophilic or nucleophilic attack. mdpi.com

Interactive Table: Illustrative DFT-Calculated Properties for a Molecule Like this compound

This table presents typical data that would be generated from DFT calculations. The values are for illustrative purposes only.

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.3 eV |

| Dipole Moment (µ) | A measure of the net molecular polarity. | 3.2 D |

| Mean Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | 14.5 x 10⁻²⁴ esu |

| First Order Hyperpolarizability (β) | A measure of the nonlinear optical (NLO) response of the molecule. | 75.0 x 10⁻³² esu |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. google.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve calculation accuracy. smu.edu

The choice of basis set—a set of mathematical functions used to build molecular orbitals—is critical for the accuracy of ab initio calculations. Larger basis sets, like the correlation-consistent sets (e.g., aug-cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. wikipedia.org For a molecule like this compound, high-accuracy calculations could be used to benchmark results from less computationally expensive methods like DFT or to obtain precise values for properties that are difficult to measure experimentally. researchgate.net

Interactive Table: Common Ab Initio Methods and Basis Sets

This table illustrates various combinations of methods and basis sets used for achieving different levels of accuracy in computational studies.